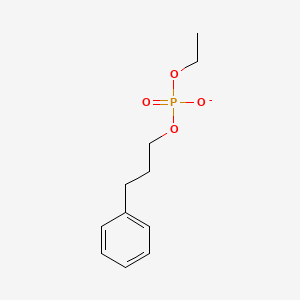
Ethyl 3-phenylpropyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-phenylpropyl phosphate is an organic compound with the molecular formula C11H16O4P It is a phosphate ester, which means it contains a phosphorus atom bonded to three oxygen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-phenylpropyl phosphate can be synthesized through several methods. One common approach involves the reaction of ethyl 3-phenylpropyl alcohol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Another method involves the use of ethyl bromoacetate as a mediator. This method is efficient and can be conducted under mild conditions without the need for a metal catalyst or oxidant .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Industrial processes may also incorporate additional steps for purification and quality control to ensure the compound meets specific standards .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-phenylpropyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphate ester into phosphonates or phosphinates.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphonic acids, while reduction can produce phosphonates or phosphinates. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Ethyl 3-phenylpropyl phosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs and treatments.
Mechanism of Action
The mechanism of action of ethyl 3-phenylpropyl phosphate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a bioisostere, mimicking the structure and function of naturally occurring phosphate esters. This allows it to interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Ethyl 3-phenylpropyl phosphate can be compared with other similar compounds, such as:
Ethyl acetate: A simple ester used as a solvent in various applications.
Methyl butyrate: Another ester with a pleasant odor, used in flavorings and fragrances.
Phosphonates: Compounds containing a phosphorus-carbon bond, used in agriculture and medicine.
This compound is unique due to its specific structure, which combines the properties of both esters and phosphates.
Properties
CAS No. |
874181-02-9 |
|---|---|
Molecular Formula |
C11H16O4P- |
Molecular Weight |
243.22 g/mol |
IUPAC Name |
ethyl 3-phenylpropyl phosphate |
InChI |
InChI=1S/C11H17O4P/c1-2-14-16(12,13)15-10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3,(H,12,13)/p-1 |
InChI Key |
MEVGXDKUAKIUGO-UHFFFAOYSA-M |
Canonical SMILES |
CCOP(=O)([O-])OCCCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















